3-(Methoxymethyl)azetidine-3-carboxylic acid;hydrochloride 3-(Methoxymethyl)azetidine-3-carboxylic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2241130-92-5
VCID: VC4408123
InChI: InChI=1S/C6H11NO3.ClH/c1-10-4-6(5(8)9)2-7-3-6;/h7H,2-4H2,1H3,(H,8,9);1H
SMILES: COCC1(CNC1)C(=O)O.Cl
Molecular Formula: C6H12ClNO3
Molecular Weight: 181.62

3-(Methoxymethyl)azetidine-3-carboxylic acid;hydrochloride

CAS No.: 2241130-92-5

Cat. No.: VC4408123

Molecular Formula: C6H12ClNO3

Molecular Weight: 181.62

* For research use only. Not for human or veterinary use.

3-(Methoxymethyl)azetidine-3-carboxylic acid;hydrochloride - 2241130-92-5

Specification

CAS No. 2241130-92-5
Molecular Formula C6H12ClNO3
Molecular Weight 181.62
IUPAC Name 3-(methoxymethyl)azetidine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H11NO3.ClH/c1-10-4-6(5(8)9)2-7-3-6;/h7H,2-4H2,1H3,(H,8,9);1H
Standard InChI Key XYZOIESVJLJSNI-UHFFFAOYSA-N
SMILES COCC1(CNC1)C(=O)O.Cl

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Characteristics

Methyl azetidine-3-carboxylate hydrochloride is systematically named as methyl azetidine-3-carboxylate hydrochloride, with alternative designations including 3-azetidinecarboxylic acid methyl ester hydrochloride and azetidine-3-carboxylic acid methyl ester hydrochloride . Its molecular formula is C₅H₁₀ClNO₂, corresponding to a molar mass of 151.59 g/mol . The structure comprises a saturated azetidine ring (a four-membered cyclic amine) with a methoxycarbonyl (-COOCH₃) substituent at the 3-position, protonated at the nitrogen atom and paired with a chloride counterion (Figure 1).

Table 1: Key Identifiers of Methyl Azetidine-3-Carboxylate Hydrochloride

PropertyValueSource
CAS Registry Number100202-39-9
Molecular FormulaC₅H₁₀ClNO₂
Molecular Weight151.59 g/mol
IUPAC Namemethyl azetidine-3-carboxylate hydrochloride
Synonyms3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE; Methyl 3-Azetidinecarboxylate HCl

Synthesis and Manufacturing

Synthetic Routes

The synthesis of azetidine derivatives typically involves ring-closing reactions or functional group transformations. A patented method (EP0221579A1) describes the preparation of azetidine-3-carboxylic acid derivatives via reductive cleavage of N-benzyl intermediates . For example, N-benzyl-3,3-bis(hydroxymethyl)azetidine undergoes alkaline hydrolysis followed by hydrogenolysis to yield azetidine-3-carboxylic acid, which is subsequently esterified with methanol and converted to the hydrochloride salt . Critical steps include:

  • Alkaline Hydrolysis: Treatment with potassium hydroxide at elevated temperatures (200°C) to form potassium salts.

  • Acid Quenching: Neutralization with phosphoric acid to isolate intermediates.

  • Catalytic Hydrogenation: Removal of benzyl protecting groups using palladium on charcoal .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsOutcome
HydrolysisKOH, 200°C, 5 hoursN-benzyl azetidine-3-carboxylate
HydrogenolysisH₂, Pd/C, 50–55°CDeprotection to free amine
EsterificationMethanol, HClMethyl ester hydrochloride

Physicochemical Properties

Thermal and Solubility Characteristics

The compound is a white to off-white crystalline powder with a melting point range of 93–97°C and a boiling point of 187–192°C . It exhibits moderate water solubility, facilitating its use in aqueous reaction media, and is stable under ambient storage conditions when protected from light and moisture .

Table 3: Physicochemical Data

PropertyValueSource
Melting Point93–97°C
Boiling Point187–192°C
Water SolubilitySoluble
Storage RecommendationsSealed, dry, dark place

Pharmaceutical Applications

Glycogen Phosphorylase Inhibition

Methyl azetidine-3-carboxylate hydrochloride serves as a precursor in synthesizing inhibitors of human glycogen phosphorylase, an enzyme critical to glycogen breakdown . By modulating this enzyme, researchers aim to develop therapies for type 2 diabetes and obesity-related metabolic syndromes. Structural analogs of this compound bind to the active site of the enzyme, reducing glucose release from the liver and thereby lowering blood sugar levels .

GHS CodeHazard StatementPrecautionary Measures
H315Causes skin irritationWear protective gloves
H319Causes serious eye irritationUse eye/face protection
H335May cause respiratory irritationUse in well-ventilated areas
SupplierQuantityPricePurity
TCI Chemicals1 g$35>98.0%
Alfa Aesar500 mg$136.6595%
TRC100 mg$45Not specified

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator